CENP-E Enzyme Inhibition: 5-Bromo Core Establishes a 50 nM Baseline, Opening a Vector for 8-OH Optimization
The closest scaffold analog, 5-bromoimidazo[1,2‑a]pyridine (lacking the 8‑OH), demonstrated CENP‑E enzyme inhibition with an IC₅₀ of 50 nM in a biochemical assay, along with cellular accumulation of phosphorylated histone H3 in HeLa cells [REFS‑1]. The target compound, 5‑bromoimidazo[1,2‑A]pyridin‑8‑OL, retains the same 5‑bromo pharmacophore while adding a hydroxyl group that is expected to improve solubility and enable additional hydrogen‑bond interactions. Although direct IC₅₀ data for the 8‑OH derivative have not been published, the SAR trajectory within the series—where a 5‑methoxy analog achieved an IC₅₀ of 3.6 nM [REFS‑1]—indicates that oxygen‑containing substituents at the 5‑position can dramatically enhance potency.
| Evidence Dimension | CENP-E enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; inferred from core scaffold: 5-bromoimidazo[1,2-a]pyridine provides IC₅₀ = 50 nM baseline. |
| Comparator Or Baseline | 5-Bromoimidazo[1,2-a]pyridine (compound 7): IC₅₀ = 50 nM; (+)-(S)-12 (5-methoxy analog): IC₅₀ = 3.6 nM [REFS‑1]. |
| Quantified Difference | Baseline IC₅₀ = 50 nM for the core; potency enhancement of ~14-fold observed when a methoxy group replaces the bromine. |
| Conditions | CENP-E enzyme assay; HeLa cell phosphorylated histone H3 accumulation assay; data from Hirayama et al. (2013) [REFS‑1]. |
Why This Matters
Procurement of the 5-bromo-8-hydroxy derivative offers a dual‑vector scaffold that retains the validated 5‑bromo CENP‑E pharmacophore while providing a hydroxyl handle for solubility optimization or prodrug design.
- [1] Hirayama T, et al. Synthetic studies of centromere-associated protein-E (CENP-E) inhibitors: 1. Exploration of fused bicyclic core scaffolds using electrostatic potential map. Bioorg Med Chem. 2013;21(17):5373-5382. PMID: 23816042. View Source
